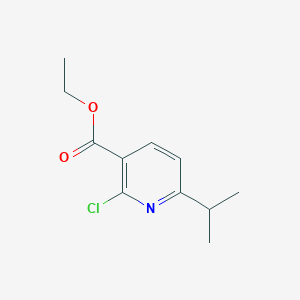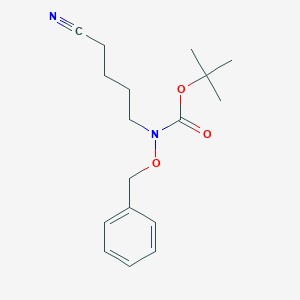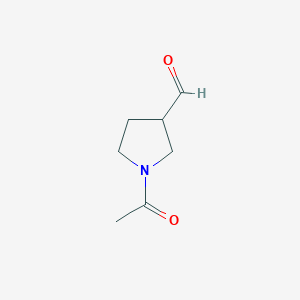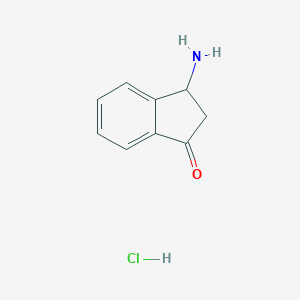
Methyl 4-(methoxymethyl)phenylacetate
Descripción general
Descripción
Methyl 4-(methoxymethyl)phenylacetate is a chemical compound that belongs to the class of esters. It is commonly used in the field of organic chemistry as a reagent for the synthesis of various compounds. The compound has a wide range of applications in scientific research, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(methoxymethyl)phenylacetate is not well understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes in the body. This inhibition leads to the suppression of various biological pathways, resulting in the desired physiological effects.
Biochemical and Physiological Effects:
Methyl 4-(methoxymethyl)phenylacetate has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 4-(methoxymethyl)phenylacetate in lab experiments is its high purity and stability. The compound is readily available, making it easy to use in various experiments. However, one of the limitations of using this compound is its potential toxicity. It is important to handle the compound with care and to follow proper safety protocols when working with it.
Direcciones Futuras
There are several future directions for the use of Methyl 4-(methoxymethyl)phenylacetate in scientific research. One potential direction is the development of new drug candidates for the treatment of various diseases. Another potential direction is the use of the compound in the development of new antibiotics to combat antibiotic-resistant bacteria. Additionally, the compound could be used in the synthesis of new peptides and proteins for use in biotechnology and pharmaceuticals.
Conclusion:
Methyl 4-(methoxymethyl)phenylacetate is a versatile compound that has a wide range of applications in scientific research. Its synthesis method is well established, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, the compound has significant potential for the development of new drugs and antibiotics. Future research in this area could lead to the discovery of new and innovative treatments for various diseases.
Métodos De Síntesis
The synthesis of Methyl 4-(methoxymethyl)phenylacetate is a multi-step process that involves the reaction of several chemical reagents. One of the most common methods for synthesizing this compound is through the esterification of 4-(methoxymethyl)phenol with methyl chloroacetate in the presence of a catalyst such as sulfuric acid. The reaction yields Methyl 4-(methoxymethyl)phenylacetate as the main product.
Aplicaciones Científicas De Investigación
Methyl 4-(methoxymethyl)phenylacetate has a wide range of applications in scientific research. One of the main applications of this compound is in medicinal chemistry. It is used as a reagent for the synthesis of various drug candidates, including anti-inflammatory, anti-cancer, and anti-bacterial agents. In addition, the compound is also used in the field of biochemistry for the synthesis of various peptides and proteins.
Propiedades
IUPAC Name |
methyl 2-[4-(methoxymethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-8-10-5-3-9(4-6-10)7-11(12)14-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICKHCWVNHPTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557540 | |
| Record name | Methyl [4-(methoxymethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(methoxymethyl)phenylacetate | |
CAS RN |
17833-56-6 | |
| Record name | Methyl [4-(methoxymethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(methoxymethyl)phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




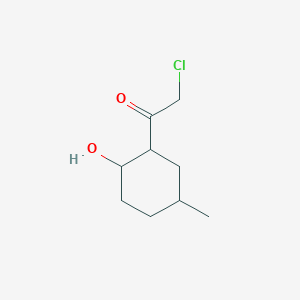

![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)


![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)

